molecular formula C16H13BrI2N2O4 B15013768 2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide

2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide

Cat. No.: B15013768
M. Wt: 631.00 g/mol
InChI Key: ICYUUKHIGZUXHL-IFRROFPPSA-N
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Description

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of bromine, methoxy, phenoxy, hydroxy, and diiodophenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-bromo-2-methoxyphenol with an appropriate acetylating agent to form 2-(4-bromo-2-methoxyphenoxy)acetohydrazide. This intermediate is then reacted with 4-hydroxy-3,5-diiodobenzaldehyde under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as maintaining reaction conditions (temperature, pressure, solvent choice) and purification techniques (crystallization, chromatography), would apply.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl or imine groups, leading to the formation of alcohols or amines.

    Substitution: The bromine and iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets. The presence of multiple functional groups allows the compound to form hydrogen bonds, coordinate with metal ions, or undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
  • 4-bromo-2-(2-((4-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate
  • 2-bromo-4-methoxyphenol

Uniqueness

Compared to similar compounds, 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide stands out due to the presence of both bromine and iodine atoms, which can enhance its reactivity and potential bioactivity. The combination of methoxy and hydroxy groups also provides additional sites for chemical modification, making it a versatile compound for various applications .

Properties

Molecular Formula

C16H13BrI2N2O4

Molecular Weight

631.00 g/mol

IUPAC Name

2-(4-bromo-2-methoxyphenoxy)-N-[(E)-(4-hydroxy-3,5-diiodophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H13BrI2N2O4/c1-24-14-6-10(17)2-3-13(14)25-8-15(22)21-20-7-9-4-11(18)16(23)12(19)5-9/h2-7,23H,8H2,1H3,(H,21,22)/b20-7+

InChI Key

ICYUUKHIGZUXHL-IFRROFPPSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=CC(=C(C(=C2)I)O)I

Canonical SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=CC(=C(C(=C2)I)O)I

Origin of Product

United States

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